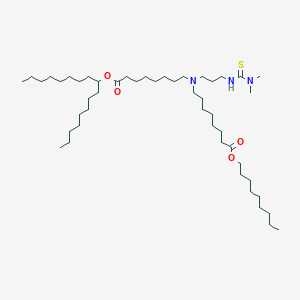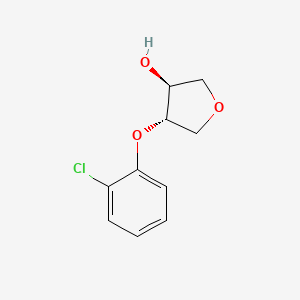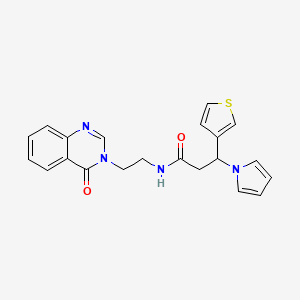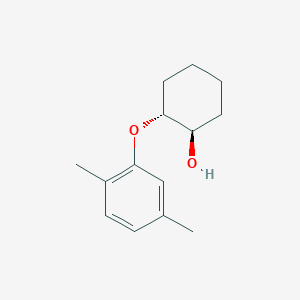![molecular formula C12H11IN2 B13366350 4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B13366350.png)
4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cinnamyl-4-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a cinnamyl group at the first position and an iodine atom at the fourth position. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1-Cinnamyl-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Cinnamyl Group: The cinnamyl group can be introduced via a palladium-catalyzed coupling reaction between a pyrazole derivative and cinnamyl halide.
Análisis De Reacciones Químicas
1-Cinnamyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The cinnamyl group can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include palladium catalysts, iodine, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cinnamyl-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: Pyrazole compounds are used in the synthesis of agrochemicals.
Materials Science: Pyrazole derivatives are used in the development of dyes, phosphors, and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-Cinnamyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. For instance, pyrazole derivatives can inhibit enzymes or interact with receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
1-Cinnamyl-4-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole: Known for its antimicrobial properties.
4-Iodopyrazole: Used in the synthesis of heterobiaryls and other complex molecules.
1,3-Dinitro-1H-pyrazole-4-carbonitrile: Known for its applications in materials chemistry.
The uniqueness of 1-Cinnamyl-4-iodo-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11IN2 |
|---|---|
Peso molecular |
310.13 g/mol |
Nombre IUPAC |
4-iodo-1-[(E)-3-phenylprop-2-enyl]pyrazole |
InChI |
InChI=1S/C12H11IN2/c13-12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ |
Clave InChI |
OUFADINWPFDWHT-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)I |
SMILES canónico |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea](/img/structure/B13366281.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)


![1-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366304.png)
![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366309.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366317.png)
![Methyl 7-(trifluoromethoxy)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13366326.png)


![6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366343.png)

